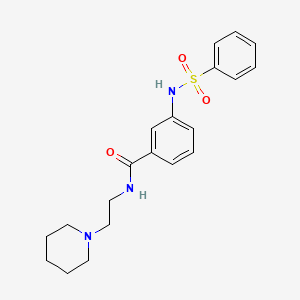![molecular formula C22H19NO3 B7464473 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as N-(2-phenethyl)-4-(2-benzoylamino)benzoic acid (PEBA) and has been synthesized through various methods.
作用機序
The mechanism of action of 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid is not fully understood. However, research has shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2 enzyme, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), which is a transcription factor that plays a role in inflammation and cancer. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit their growth.
実験室実験の利点と制限
The advantages of using 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid in lab experiments include its anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation and pain. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity at higher concentrations.
将来の方向性
There are several future directions for the study of 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid. One direction is to further investigate the mechanism of action of the compound and its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient and cost-effective methods for synthesizing the compound. Additionally, more studies are needed to determine the optimal dosage and potential toxicity of the compound. Finally, the potential use of the compound in combination with other drugs or therapies should be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has anti-inflammatory, analgesic, and anti-cancer properties and has been shown to inhibit the growth of cancer cells and reduce inflammation and pain. However, further research is needed to fully understand the mechanism of action of the compound and its potential use in treating other diseases.
合成法
The synthesis of 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid has been achieved through various methods. One of the most common methods involves the reaction of 2-phenethylamine with benzoyl chloride to form N-benzoyl-2-phenethylamine. This compound is then reacted with 4-aminobenzoic acid to form this compound. Other methods involve the use of different reagents and catalysts to achieve the desired product.
科学的研究の応用
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid has been studied for its potential therapeutic applications. Research has shown that the compound has anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. The compound has also been studied for its potential use in treating chronic pain and inflammation.
特性
IUPAC Name |
4-[[2-(2-phenylethyl)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-21(23-19-14-12-18(13-15-19)22(25)26)20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H,10-11H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFVBFFBGDULAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)


(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)

![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)

![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)

![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)

![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)